1-(2-bromobenzoyl)-2-methyl-1H-benzimidazole
Overview
Description
1-(2-bromobenzoyl)-2-methyl-1H-benzimidazole is a chemical compound that has been used in scientific research for various purposes. It is a benzimidazole derivative that has been synthesized and studied for its potential therapeutic applications.
Scientific Research Applications
1-(2-bromobenzoyl)-2-methyl-1H-benzimidazole has been used in scientific research for various purposes. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated for its potential as an antimicrobial agent against various bacterial and fungal pathogens. Additionally, it has been used in the development of fluorescent probes for imaging applications.
Mechanism of Action
The mechanism of action of 1-(2-bromobenzoyl)-2-methyl-1H-benzimidazole is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Additionally, it has been used in the development of fluorescent probes for imaging applications.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-bromobenzoyl)-2-methyl-1H-benzimidazole in lab experiments include its potential as an anticancer and antimicrobial agent, as well as its use in the development of fluorescent probes for imaging applications. However, there are also limitations to its use. It may be toxic to normal cells at high concentrations, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for the study of 1-(2-bromobenzoyl)-2-methyl-1H-benzimidazole. One direction is the further investigation of its potential as an anticancer and antimicrobial agent, including its mechanism of action and potential side effects. Another direction is the development of more efficient synthesis methods for the compound. Additionally, its use in the development of fluorescent probes for imaging applications could be further explored.
Synthesis Methods
The synthesis of 1-(2-bromobenzoyl)-2-methyl-1H-benzimidazole involves the reaction of 2-aminomethylbenzimidazole with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. This reaction produces the desired compound in moderate to good yields. The purity of the compound can be improved by recrystallization from a suitable solvent.
properties
IUPAC Name |
(2-bromophenyl)-(2-methylbenzimidazol-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c1-10-17-13-8-4-5-9-14(13)18(10)15(19)11-6-2-3-7-12(11)16/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMAPZQCPZFZJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601202966 | |
Record name | (2-Bromophenyl)(2-methyl-1H-benzimidazol-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601202966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
346719-04-8 | |
Record name | (2-Bromophenyl)(2-methyl-1H-benzimidazol-1-yl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=346719-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Bromophenyl)(2-methyl-1H-benzimidazol-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601202966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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